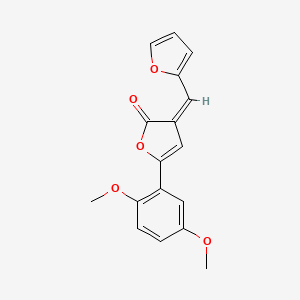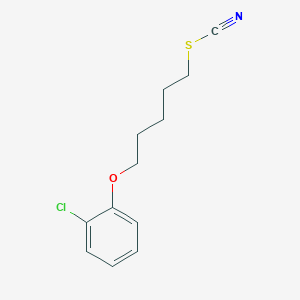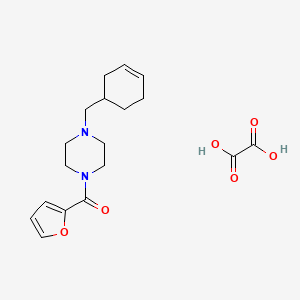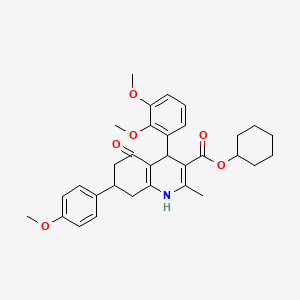![molecular formula C22H18F2N2O2S B4932471 1-{4-[(difluoromethyl)sulfonyl]phenyl}-3,5-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4932471.png)
1-{4-[(difluoromethyl)sulfonyl]phenyl}-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(difluoromethyl)sulfonyl]phenyl}-3,5-diphenyl-4,5-dihydro-1H-pyrazole, commonly known as DFP-10825, is a novel small molecule that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound has been shown to have promising results in various studies, particularly in its ability to modulate specific biological pathways. In
Wirkmechanismus
DFP-10825 exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its enzymatic activity. This results in the modulation of various signaling pathways, including the PI3K/AKT and Wnt/β-catenin pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects, including the suppression of tumor growth, induction of apoptosis, and inhibition of angiogenesis. It has also been found to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DFP-10825 is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Furthermore, it has been shown to have low toxicity in animal studies, making it a relatively safe compound for use in lab experiments. However, one limitation of DFP-10825 is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research involving DFP-10825. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Additionally, further studies are needed to elucidate the full extent of its effects on various signaling pathways and to determine its efficacy in combination with other chemotherapeutic agents. Furthermore, the potential use of DFP-10825 in other diseases, such as Alzheimer's and Parkinson's, should also be explored.
Synthesemethoden
The synthesis of DFP-10825 involves a multi-step process that includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with difluoromethylsulfonyl chloride in the presence of a base. The resulting intermediate is then further reacted with an arylboronic acid in the presence of a palladium catalyst to yield DFP-10825. The purity of the final product can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been shown to have potential applications in various fields of scientific research. In particular, it has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 has been linked to the suppression of tumor growth, making DFP-10825 a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[4-(difluoromethylsulfonyl)phenyl]-3,5-diphenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O2S/c23-22(24)29(27,28)19-13-11-18(12-14-19)26-21(17-9-5-2-6-10-17)15-20(25-26)16-7-3-1-4-8-16/h1-14,21-22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBYALKKCPKCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B4932406.png)


![methyl 1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4932421.png)
![3,5-diethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4932428.png)
![5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4932430.png)
![(3S*)-4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B4932438.png)
![1-{2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4932441.png)


![3-bromo-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4932455.png)
![4,10-bis(4-fluorophenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4932458.png)

![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B4932489.png)
